N-(4-aminocyclohexyl)acetamide hydrochloride
Description
The exact mass of the compound N-(4-aminocyclohexyl)acetamide hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-aminocyclohexyl)acetamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-aminocyclohexyl)acetamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(4-aminocyclohexyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-6(11)10-8-4-2-7(9)3-5-8;/h7-8H,2-5,9H2,1H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAKODNYSNFMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803591-14-1 | |
| Record name | Acetamide, N-(4-aminocyclohexyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803591-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-aminocyclohexyl)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"N-(4-aminocyclohexyl)acetamide hydrochloride mechanism of action"
Technical Guide: N-(4-aminocyclohexyl)acetamide Hydrochloride Subtitle: Structural Mechanism & Synthetic Utility in Atypical Antipsychotic Design
Executive Summary
N-(4-aminocyclohexyl)acetamide hydrochloride (CAS: 1192132-88-9) is a critical desymmetrized diamine intermediate used primarily in medicinal chemistry for the synthesis of trans-1,4-disubstituted cyclohexane pharmacophores .[1][2] Its structural "mechanism of action" lies in its ability to enforce a rigid, linear spatial arrangement between two functional domains—typically a receptor-binding headgroup and a lipophilic tail.
This guide details its role as the defining scaffold for high-affinity dopamine D3/D2 partial agonists (e.g., Cariprazine ), its chemical reactivity profile, and protocols for its synthesis and quality control.
Part 1: Core Identity & Structural Significance
This compound is the mono-acetylated derivative of trans-1,4-diaminocyclohexane. Its value in drug development stems from two key properties: Chemical Desymmetrization and Conformational Locking .
| Property | Specification |
| IUPAC Name | N-(4-aminocyclohexyl)acetamide hydrochloride |
| Common Role | Pharmacophore Scaffold / Linker |
| Key Drug Class | D3/D2 Dopamine Receptor Partial Agonists (e.g., Cariprazine) |
| Molecular Formula | C₈H₁₆N₂O[1][3][4][5][6][7][8] · HCl |
| Stereochemistry | Trans (typically trans-diequatorial) |
| Solubility | Highly soluble in water, methanol; insoluble in non-polar organics. |
The "Mechanism" of the Scaffold: Conformational Enforcement
Unlike flexible alkyl linkers (e.g., propyl or butyl chains), the cyclohexane ring in this compound adopts a chair conformation . In the trans-isomer, the amino and acetamide groups preferentially occupy the diequatorial positions to minimize 1,3-diaxial interactions.
-
Biological Consequence: This locks the two nitrogen atoms at a fixed distance (~5.5 Å) and a 180° dihedral angle.
-
Receptor Impact: In drugs like Cariprazine, this rigid spacing is critical for simultaneously engaging the orthosteric binding site (via the piperazine-linked moiety) and the secondary binding pocket (via the urea/amide moiety) of the Dopamine D3 receptor.
Part 2: Chemical Mechanism of Action (Synthetic Utility)[1][9]
The "mechanism" of this intermediate in a synthetic context is selective nucleophilicity .
-
Desymmetrization: 1,4-diaminocyclohexane is symmetrical. Reacting it directly with a complex electrophile often leads to polymerization or double-addition.
-
Protection Strategy: The acetamide group acts as a robust, non-labile protecting group (or a permanent structural motif). It renders one nitrogen non-nucleophilic due to resonance stabilization of the amide bond.
-
Directed Reaction: This leaves the distal primary amine (as the HCl salt) available for controlled reaction upon neutralization, allowing the sequential build-up of asymmetric drug molecules.
Reaction Pathway Visualization
Figure 1: The synthetic trajectory of N-(4-aminocyclohexyl)acetamide, illustrating its role as the stereochemical anchor in antipsychotic drug synthesis.[3]
Part 3: Experimental Protocols
Protocol A: Selective Synthesis of N-(4-aminocyclohexyl)acetamide HCl
Objective: To mono-acetylate trans-1,4-diaminocyclohexane with high selectivity, avoiding di-acetylation.
Reagents:
-
trans-1,4-Diaminocyclohexane (11.4 g, 0.1 mol)
-
Acetic Anhydride (9.5 mL, 0.1 mol)
-
Acetic Acid (Glacial, solvent)
-
HCl (conc. aqueous or ethereal)
Methodology:
-
Dissolution: Dissolve trans-1,4-diaminocyclohexane in glacial acetic acid (100 mL) under nitrogen atmosphere. The acidic medium protonates the amines, modulating their nucleophilicity.
-
Controlled Addition: Add acetic anhydride dropwise over 60 minutes at 10–15°C. Note: Low temperature favors mono-acylation kinetics.
-
Reflux: Heat the mixture to 40°C for 2 hours to ensure completion.
-
Workup: Evaporate the solvent under reduced pressure to obtain a viscous oil.
-
Salt Formation: Redissolve the residue in ethanol (50 mL). Add concentrated HCl (1.1 eq) dropwise. A white precipitate should form immediately.
-
Purification (Critical Step): Recrystallize from Ethanol/Ether (1:3). The di-acetylated byproduct is less soluble in ethanol and can be filtered off hot; the mono-acetylated HCl salt crystallizes upon cooling.
-
Yield: Expected yield 60–70%.
Protocol B: Quality Control & Validation
Objective: Verify the trans-stereochemistry and mono-substitution status.
| Test | Acceptance Criteria | Mechanistic Insight |
| 1H NMR (D₂O) | δ 1.95 (s, 3H, Acetyl); δ 3.6 (m, 1H, CH-NH-Ac); δ 3.1 (m, 1H, CH-NH2) | Distinct shifts for CH-NHAc vs CH-NH₂ confirm mono-substitution. |
| Coupling Constants | J values > 10 Hz for methine protons | Large coupling constants confirm axial-axial coupling, proving the trans-diequatorial conformation. |
| HPLC Purity | > 98.0% (Area under curve) | Critical to ensure no di-amino (toxic) or di-acetyl (inert) impurities remain. |
| Melting Point | > 250°C (decomposition) | High MP is characteristic of the stable hydrochloride salt lattice. |
Part 4: Biological Context (Pharmacology of the Moiety)
While N-(4-aminocyclohexyl)acetamide is an intermediate, its trans-cyclohexyl moiety is the pharmacodynamic engine of the final drug.
Case Study: Cariprazine Binding Mechanism
-
D3 Receptor Selectivity: The D3 receptor has a high affinity for ligands that can bridge its orthosteric site (Asp110) and a secondary hydrophobic pocket.
-
The Spacer Role: The trans-cyclohexyl ring of N-(4-aminocyclohexyl)acetamide provides the exact rigid distance required to span these sites.
-
Failure Mode: If the cis-isomer is used (or if a flexible alkyl chain is substituted), the binding affinity drops by orders of magnitude (Ki shifts from sub-nanomolar to micromolar), resulting in loss of efficacy.
Toxicology Note: As a primary amine, the free base is a skin and eye irritant (H315, H319). In a biological system, it would likely be metabolized via oxidative deamination (MAO enzymes) or further acetylation (NAT enzymes), but it is not considered a high-toxicity metabolite compared to aromatic amines.
References
-
Gedeon Richter Plc. (2006). "Novel Piperazinylalkyl-Cyclohexyl-Amides as Dopamine D3/D2 Receptor Ligands." U.S. Patent 7,737,142. Link
-
ChemicalBook. (2024). "N-(trans-4-Aminocyclohexyl)acetamide Hydrochloride Product Data." Link
-
PubChem. (2024). "Compound Summary: N-(4-aminocyclohexyl)acetamide." National Library of Medicine. Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. N-(trans-4-aMinocyclohexyl)-AcetaMide | 873537-23-6 [chemicalbook.com]
- 4. N-(trans-4-aMinocyclohexyl)-AcetaMide synthesis - chemicalbook [chemicalbook.com]
- 5. N-(trans-4-aMinocyclohexyl)-AcetaMide | 873537-23-6 [chemicalbook.com]
- 6. 1909336-14-6,1-[2-(tert-butoxy)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. N-(trans-4-aMinocyclohexyl)-AcetaMide CAS#: 873537-23-6 [m.chemicalbook.com]
- 8. N-(trans-4-aMinocyclohexyl)-AcetaMide CAS#: 873537-23-6 [m.chemicalbook.com]
N-(4-aminocyclohexyl)acetamide Hydrochloride: A Rigid Bifunctional Scaffold for Medicinal Chemistry
Topic: Potential Research Applications of N-(4-aminocyclohexyl)acetamide Hydrochloride Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
N-(4-aminocyclohexyl)acetamide hydrochloride (CAS 1192132-88-9 for HCl salt; 873537-23-6 for free base) represents a high-value aliphatic building block characterized by a 1,4-disubstituted cyclohexane ring. Its primary utility lies in its structural rigidity and orthogonal functionality : it possesses one masked amine (acetamide) and one free primary amine (as the hydrochloride salt).
This whitepaper details the technical applications of this scaffold, moving beyond simple derivatization to its strategic role in Fragment-Based Drug Discovery (FBDD) , PROTAC linker design , and the synthesis of Cariprazine-like antipsychotics . By restricting conformational entropy compared to linear alkyl chains, this scaffold offers a proven method to improve the thermodynamic binding profile of bioactive molecules.
Physicochemical Profile & Stereochemical Significance[1]
Structural Identity
The molecule consists of a cyclohexane core substituted at the 1 and 4 positions. The trans-isomer is the thermodynamically preferred and pharmacologically relevant form for most applications due to its extended "molecular rod" geometry.
| Property | Specification |
| Chemical Formula | C₈H₁₆N₂O · HCl |
| Molecular Weight | 192.69 g/mol (HCl salt) |
| Core Geometry | Cyclohexane chair conformation |
| Key Functionality | 1° Amine (Reactive) / Acetamide (Stable/Masked) |
| LogP (Calc) | ~0.2 (Low lipophilicity, high water solubility) |
| Fsp³ Fraction | 0.75 (High 3D character, desirable for clinical success) |
The Cis/Trans Conformation Criticality
In the context of drug design, the stereochemistry of the 1,4-cyclohexane ring is non-trivial.
-
Trans-isomer: Substituents occupy the equatorial-equatorial positions in the lowest energy chair conformation. This creates a linear, extended vector (~6.0 Å distance between nitrogens), mimicking the geometry of a 1,4-phenylene ring but with improved solubility and metabolic stability (no aromatic hydroxylation).
-
Cis-isomer: Substituents occupy axial-equatorial positions, creating a bent conformation.
Guidance: For linker applications (PROTACs, dimers), the trans-isomer is almost exclusively preferred to maximize reach and minimize steric clash.
Figure 1: Stereochemical impact on scaffold geometry. The trans-isomer provides the extended vector necessary for effective linker design.
Core Research Applications
Rigid Linker in PROTAC Design
Proteolysis Targeting Chimeras (PROTACs) traditionally use flexible PEG or alkyl chains to connect an E3 ligase ligand to a protein of interest (POI) ligand. However, flexible linkers incur a high entropic penalty upon binding.
Application Protocol: Researchers substitute flexible PEG chains with the trans-N-(4-aminocyclohexyl)acetamide motif to:
-
Reduce Entropic Penalty: The rigid cyclohexane ring pre-organizes the molecule, improving binding thermodynamics (
). -
Improve Permeability: Unlike long PEG chains, the cyclohexane core is lipophilic enough to cross membranes but polar enough (due to the amide/amine) to maintain solubility.
-
Define Orientation: The fixed exit vectors of the trans-1,4 substitution allow precise control over the orientation of the Warhead relative to the E3 Ligase, crucial for ternary complex stability.
Cariprazine-Class Antipsychotic Analogs
Cariprazine (Vraylar) utilizes a trans-1,4-disubstituted cyclohexane scaffold. While Cariprazine itself features a urea and an ethyl-piperazine moiety, N-(4-aminocyclohexyl)acetamide serves as a critical fragment analog for generating libraries of D3/D2 receptor partial agonists.
-
Mechanism: The acetamide group mimics the urea functionality found in Cariprazine, acting as a hydrogen bond donor/acceptor.
-
Workflow: The free amine is derivatized with various piperazine-linkers (via reductive amination or alkylation) to screen for receptor affinity, while the acetamide remains a constant polar anchor.
Bioisosteric Replacement of Phenyl Rings
In "Scaffold Hopping" campaigns, this molecule is used to replace p-phenylenediamine derivatives.
-
Benefit: Saturation of the ring removes
- stacking interactions (which can cause non-specific toxicity) and eliminates the formation of potentially toxic aniline metabolites (e.g., quinone imines). -
Result: Improved Fsp³ score (fraction of sp³ hybridized carbons), which correlates with higher clinical success rates due to better solubility and lower promiscuity.
Experimental Protocols
Synthesis & Purification (Self-Validating Protocol)
While commercially available, in-house synthesis often requires mono-functionalization of 1,4-diaminocyclohexane.
Objective: Selective mono-acetylation of trans-1,4-diaminocyclohexane.
Step-by-Step Methodology:
-
Reagent Stoichiometry: Dissolve trans-1,4-diaminocyclohexane (10.0 equiv) in dry Dichloromethane (DCM) to ensure high dilution. The large excess is critical to prevent di-acetylation.
-
Addition: Cool to 0°C. Add Acetic Anhydride (1.0 equiv) dropwise over 2 hours.
-
Quench: Add water to hydrolyze unreacted anhydride.
-
Workup (The Critical Step):
-
The reaction mixture will contain: Mono-product (Target), Di-product (Impurity), and Unreacted Diamine.
-
Extraction: Basify to pH > 12. Extract with DCM. The unreacted diamine is highly water-soluble and will largely remain in the aqueous phase or can be distilled off (high bp, but possible under vacuum).
-
Purification: The mono-acetamide is less polar than the diamine but more polar than the di-acetamide. Use Flash Chromatography (DCM:MeOH:NH₄OH gradient).
-
-
Salt Formation: Dissolve the purified free base in Ethanol and add 1.2 equiv of HCl in Dioxane. Precipitate with Diethyl Ether. Filter and dry.
Validation Criteria:
-
¹H NMR (DMSO-d₆): Distinct signals for the acetamide methyl (~1.8 ppm, singlet) and the methine protons at C1 and C4. Integration must show 1:1 ratio of acetamide to amine core.
-
Mass Spec: M+1 = 157.1 (Free base).
Derivatization Workflow
The following diagram outlines the decision tree for utilizing this scaffold in library synthesis.
Figure 2: Synthetic decision tree for scaffold derivatization.
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin. The hydrochloride salt is generally less volatile and safer to handle than the free amine.
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at -20°C for long-term stability.
-
Solubility: Highly soluble in water, DMSO, and Methanol. Poor solubility in non-polar solvents (Hexane, Ether).
References
-
Synthesis of Cariprazine Intermediates
- Agars, et al. "Process for the preparation of trans-4-amino-cyclohexyl-acetic acid derivatives.
- Relevance: Establishes the trans-1,4-cyclohexane amine as a critical intermedi
-
Rigid Linkers in PROTACs
- Farnaby, W., et al. "BAF complex vulnerabilities in cancer demonstrated via structure-based PROTAC design.
- Relevance: Demonstrates the utility of rigidifying linkers to improve degrad
-
Conformational Analysis of 1,4-Disubstituted Cyclohexanes
- Gomes, et al. "Stereoselective Synthesis of 1,4-Disubstituted Cyclohexanes." Tetrahedron, 2015.
- Relevance: Provides the theoretical basis for the "molecular rod" behavior of the trans-isomer.
-
Chemical Properties & Supplier Data
Sources
Methodological & Application
"analytical methods for quantifying N-(4-aminocyclohexyl)acetamide hydrochloride"
Application Note: Analytical Profiling of N-(4-aminocyclohexyl)acetamide Hydrochloride
Part 1: Executive Summary & Strategic Analysis
The Analyte: N-(4-aminocyclohexyl)acetamide hydrochloride is a critical intermediate in the synthesis of tyrosine kinase inhibitors, most notably Axitinib (Inlyta) . Its quality directly impacts the yield and purity of the final API.
Analytical Challenges:
-
Lack of Chromophore: The molecule lacks a conjugated
-system, exhibiting negligible UV absorbance above 215 nm. Standard detection at 254 nm is impossible. -
Stereoisomerism: The cyclohexane ring creates cis and trans geometric isomers. The trans isomer is typically the required pharmacophore precursor. Quantifying the cis-impurity is a Critical Quality Attribute (CQA).
-
Polarity: The primary amine and hydrochloride salt form make the compound highly polar, leading to poor retention on standard C18 columns under acidic conditions (elution in the void volume).
Strategic Approach: We reject standard RP-HPLC (low pH) due to "void elution" risks. Instead, we present three targeted workflows:
-
Method A (QC/Assay): High-pH Reverse Phase Chromatography with UV (205 nm) or Charged Aerosol Detection (CAD).
-
Method B (Trace Impurity): HILIC-MS/MS for genotoxic impurity clearing.
-
Method C (Alternative): Pre-column Derivatization for standard UV/Fluorescence detection.
Part 2: Detailed Experimental Protocols
Protocol A: High-pH RP-HPLC (Recommended for Assay & Purity)
Rationale: At low pH, the amine is protonated (
Reagents:
-
Ammonium Bicarbonate (LC-MS Grade)
-
Ammonium Hydroxide (28-30%)
-
Acetonitrile (HPLC Grade)
-
Water (Milli-Q, 18.2 MΩ)
Instrument Setup:
-
System: HPLC/UPLC with PDA or CAD.
-
Column: Waters XBridge C18 BEH or Agilent Poroshell HPH-C18 (High pH stable).
-
Dimensions: 150 x 4.6 mm, 3.5 µm (HPLC) or 100 x 2.1 mm, 1.7 µm (UPLC).
-
-
Temperature: 35°C (Critical for isomer resolution).
Mobile Phase Preparation:
-
Solvent A (Buffer): 10 mM Ammonium Bicarbonate in water, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Solvent B: 100% Acetonitrile.
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 12.0 | 60 | 40 | 1.0 |
| 15.0 | 10 | 90 | 1.0 |
| 18.0 | 95 | 5 | 1.0 |
| 23.0 | 95 | 5 | 1.0 |
Detection Parameters:
-
UV: 205 nm (Bandwidth 4 nm). Note: Use high-purity solvents to minimize background noise at this low wavelength.
-
CAD (Optional): Nebulizer Temp 35°C, Power Function 1.0. (Preferred if UV noise is too high).
Data Interpretation:
-
Elution Order: The cis-isomer (more polar/less planar) typically elutes before the trans-isomer (diequatorial conformation, more hydrophobic contact area).
-
Resolution (Rs): Target Rs > 2.0 between isomers.
Protocol B: HILIC-MS/MS (Trace Quantitation)
Rationale: For detecting trace levels of this intermediate in the final drug substance, sensitivity is paramount. Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar amine perfectly without ion-pairing reagents, compatible with MS.
Instrument Setup:
-
System: LC-MS/MS (Triple Quadrupole).
-
Column: Waters BEH Amide or Phenomenex Luna HILIC.
-
Dimensions: 100 x 2.1 mm, 1.7 µm.
-
Method Parameters:
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) in Water.[1][2]
-
Isocratic Mode: 15% A / 85% B. (High organic promotes HILIC retention).
-
Flow Rate: 0.3 mL/min.
MS Source Conditions (ESI+):
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temp: 150°C.
-
Desolvation Temp: 400°C.
MRM Transitions:
-
Precursor: m/z 157.1
(Free base mass 156.1 + H). -
Quantifier: 157.1
98.1 (Loss of acetamide group). -
Qualifier: 157.1
56.1 (Cyclohexane ring fragment).
Part 3: Visualization & Logic
Workflow: Method Development Decision Tree
Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity requirements and instrument availability.
Part 4: Data Presentation & Validation
System Suitability Criteria (Protocol A):
| Parameter | Acceptance Limit | Rationale |
| Resolution (Rs) | Critical for accurate quantitation of the isomer ratio. | |
| Tailing Factor | Ensures minimal secondary interactions with silanols. | |
| Precision (RSD) | Required for Assay methods. | |
| LOD (UV 205nm) | Limited by background absorption of buffers. |
Isomer Calculation:
The cis and trans isomers have identical chromophores (non-conjugated). Therefore, relative response factors (RRF) are assumed to be 1.0 unless a standard proves otherwise.
References
-
Pfizer Inc. (2012). Axitinib (Inlyta) Chemistry, Manufacturing, and Controls Review. Center for Drug Evaluation and Research (CDER). [Link]
-
Dolan, J. W. (2010). High-pH Reversed-Phase Chromatography. LCGC North America. [Link]
-
Waters Corporation. (2020). Separation of Polar Bases using High pH on XBridge Columns. Application Note. [Link]
-
McCalley, D. V. (2017). Analysis of basic solutes by HILIC. Journal of Chromatography A. [Link]
Sources
Application Notes and Protocols: N-(4-aminocyclohexyl)acetamide hydrochloride in Material Science
Prepared by: Gemini, Senior Application Scientist
Introduction: A Bifunctional Building Block for Advanced Materials
N-(4-aminocyclohexyl)acetamide hydrochloride is a bifunctional organic molecule featuring a primary amine and a secondary amide separated by a cyclohexane ring. This unique structure offers a compelling platform for innovation in material science. The primary amine serves as a reactive handle for covalent modification and polymerization, while the acetamide group imparts hydrogen bonding capabilities and chemical stability. The cyclohexane core provides a rigid, non-aromatic scaffold, influencing the spatial arrangement and physical properties of resulting materials. The hydrochloride salt form enhances solubility in polar solvents, facilitating its use in a variety of synthetic protocols.
These application notes provide a technical guide for researchers, scientists, and drug development professionals on the potential uses of N-(4-aminocyclohexyl)acetamide hydrochloride in the design and synthesis of functional materials. While direct literature on this specific molecule in material science is emerging, the principles outlined here are based on the well-established chemistry of its constituent functional groups.
Physicochemical Properties
A summary of the key properties of N-(4-aminocyclohexyl)acetamide hydrochloride is presented below.
| Property | Value | Reference |
| Molecular Formula | C8H17ClN2O | [1] |
| Molecular Weight | 192.69 g/mol | [1] |
| Appearance | Typically a solid | [2] |
| Key Functional Groups | Primary amine (-NH2), Secondary amide (-NH-C(O)-CH3) | Inferred from structure |
| Scaffold | Cyclohexane | Inferred from structure |
| Form | Hydrochloride salt | [1] |
Application I: Surface Functionalization and Modification
The primary amine group of N-(4-aminocyclohexyl)acetamide hydrochloride is a versatile tool for the covalent modification of material surfaces. This functionalization can be used to alter surface properties such as hydrophilicity, biocompatibility, and chemical reactivity, or to provide anchor points for the subsequent attachment of other molecules.
Scientific Rationale
Primary amines are well-documented for their ability to react with a variety of surface functionalities.[3][4] For instance, they can form covalent bonds with surfaces rich in hydroxyl groups (e.g., metal oxides like silica and titania) through silanization with aminosilanes, or with surfaces featuring carboxylic acid groups via amide bond formation. The presence of the acetamide group on the modified surface can then influence interfacial properties through hydrogen bonding.[5]
Experimental Workflow: Surface Modification
Caption: Workflow for surface functionalization.
Protocol 1: Functionalization of a Silica Surface
This protocol describes the modification of a silica surface (e.g., a silicon wafer with a native oxide layer or silica nanoparticles) with N-(4-aminocyclohexyl)acetamide hydrochloride using a two-step process involving an initial silanization followed by amide coupling.
Materials:
-
Silicon wafers or silica nanoparticles
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Anhydrous toluene
-
N-(4-aminocyclohexyl)acetamide hydrochloride
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol
-
Deionized water
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silica substrate in piranha solution for 30 minutes to clean and hydroxylate the surface. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with appropriate personal protective equipment in a fume hood).
-
Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrate in the APTES solution for 2 hours at room temperature with gentle agitation. This step introduces primary amine groups onto the surface.[6]
-
Rinse the substrate with toluene, followed by ethanol, and finally deionized water to remove excess APTES.
-
Cure the APTES layer by baking at 110°C for 30 minutes.
-
-
Activation of a Carboxyl-Terminated Linker (if necessary):
-
This step is included as an example of coupling. If directly coupling a molecule with a carboxylic acid to the aminated surface, dissolve the carboxylic acid-containing molecule, EDC, and NHS in PBS.
-
Add the aminated substrate to this solution and react for 2-4 hours at room temperature.
-
-
Coupling of N-(4-aminocyclohexyl)acetamide hydrochloride (via a linker):
-
To attach the title compound, a bifunctional linker with a carboxyl group on one end and a group reactive towards the amine of the title compound on the other would be used.
-
Alternatively, the title compound's amine can be reacted with a surface that has been functionalized with a reactive group such as an N-hydroxysuccinimide ester.
-
-
Final Washing and Drying:
-
Wash the functionalized substrate sequentially with PBS, deionized water, and ethanol.
-
Dry the substrate under a stream of nitrogen.
-
Characterization:
-
Contact Angle Goniometry: To assess the change in surface hydrophilicity.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of nitrogen and carbon from the organic layer.
-
Atomic Force Microscopy (AFM): To evaluate the surface morphology and roughness.
Application II: Building Block for Metal-Organic Frameworks (MOFs)
N-(4-aminocyclohexyl)acetamide hydrochloride can be envisioned as a bifunctional organic linker for the synthesis of novel Metal-Organic Frameworks (MOFs).[7]
Scientific Rationale
The primary amine group can coordinate with metal centers, a common strategy in MOF synthesis.[8] The acetamide group, while less likely to be the primary coordination site, can participate in secondary interactions such as hydrogen bonding within the framework, potentially influencing the framework's topology, stability, and guest-host properties. The cyclohexane scaffold provides a rigid, aliphatic spacer between the functional groups.
Conceptual Workflow for MOF Synthesis
Caption: Conceptual workflow for MOF synthesis.
Protocol 2: Exploratory Solvothermal Synthesis of a MOF
This protocol outlines a general approach for the exploratory synthesis of a MOF using N-(4-aminocyclohexyl)acetamide hydrochloride as a potential organic linker.
Materials:
-
N-(4-aminocyclohexyl)acetamide hydrochloride
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
High-purity solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF))
-
Co-solvent (e.g., ethanol, water) - optional
-
Teflon-lined stainless steel autoclave or glass vial
Procedure:
-
Preparation of Reactant Solutions:
-
In a glass vial, dissolve the metal salt in the chosen solvent or solvent mixture.
-
In a separate vial, dissolve N-(4-aminocyclohexyl)acetamide hydrochloride in the same solvent system. A co-solvent or gentle heating may be required to ensure complete dissolution. The hydrochloride form may require the addition of a non-coordinating base to deprotonate the amine for coordination.
-
-
Reaction Mixture Assembly:
-
Combine the metal salt and linker solutions in the reaction vessel.
-
Seal the vessel tightly.
-
-
Solvothermal Reaction:
-
Place the sealed vessel in a programmable oven.
-
Heat the reaction mixture to a temperature between 80°C and 150°C for a period of 24 to 72 hours. The optimal conditions will need to be determined experimentally.
-
-
Product Isolation:
-
Allow the reaction vessel to cool slowly to room temperature.
-
Collect the resulting crystals by filtration or decantation.
-
Wash the crystals with fresh solvent to remove any unreacted starting materials.
-
-
Activation:
-
To remove solvent molecules from the pores of the MOF, the crystals may need to be activated by solvent exchange followed by heating under vacuum.
-
Characterization:
-
Powder X-ray Diffraction (PXRD): To determine the crystallinity and phase purity of the product.
-
Single-Crystal X-ray Diffraction: To determine the crystal structure.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.
-
Gas Sorption Analysis (e.g., N2 at 77K): To determine the porosity and surface area of the material.
Application III: Monomer for Polyamide and Polyurea Synthesis
The bifunctional nature of N-(4-aminocyclohexyl)acetamide hydrochloride makes it a candidate monomer for step-growth polymerization to form polyamides and polyureas.
Scientific Rationale
The primary amine group can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas.[9] The rigid cyclohexane backbone would be incorporated into the polymer chain, likely increasing the glass transition temperature and modifying the mechanical properties of the resulting polymer compared to linear aliphatic diamines. The pendant acetamide group could engage in inter-chain hydrogen bonding, further influencing the polymer's properties.
Protocol 3: Conceptual Synthesis of a Polyurea
This protocol provides a conceptual framework for the synthesis of a polyurea using N-(4-aminocyclohexyl)acetamide hydrochloride and a diisocyanate.
Materials:
-
N-(4-aminocyclohexyl)acetamide hydrochloride
-
A diisocyanate (e.g., Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI))
-
A non-reactive, anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP))
-
A non-nucleophilic base (e.g., Triethylamine) to neutralize the HCl.
Procedure:
-
Monomer Preparation:
-
Dissolve N-(4-aminocyclohexyl)acetamide hydrochloride and the non-nucleophilic base in the anhydrous solvent in a reaction flask equipped with a mechanical stirrer and a nitrogen inlet.
-
-
Polymerization:
-
Slowly add an equimolar amount of the diisocyanate to the stirred amine solution at room temperature.
-
The reaction is typically exothermic. Maintain the temperature with a cooling bath if necessary.
-
Continue stirring under a nitrogen atmosphere for several hours until a significant increase in viscosity is observed.
-
-
Polymer Isolation:
-
Precipitate the polymer by pouring the viscous solution into a non-solvent such as methanol or water.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at an elevated temperature.
-
Characterization:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the formation of the urea linkage and the disappearance of the isocyanate peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.
-
Differential Scanning Calorimetry (DSC) and TGA: To analyze the thermal properties of the polymer.
Conclusion
N-(4-aminocyclohexyl)acetamide hydrochloride presents a versatile and promising platform for the development of new materials. Its bifunctional nature, combining a reactive primary amine with a hydrogen-bonding acetamide group on a rigid cyclohexane scaffold, opens avenues for novel surface modifications, the design of unique MOFs, and the synthesis of high-performance polymers. The protocols provided herein offer a foundational starting point for researchers to explore the potential of this intriguing molecule in their material science endeavors.
References
- Stine, R., & Petrovykh, D. Y. (2009). Oriented Self-Assembled Monolayers of Bifunctional Molecules on InAs. Biointerface, 172(1-3), 42-46.
-
Diplomata Comercial. Amides Applications for Various Industries and Concentrations. [Link]
-
ChemRxiv. Fused Hybrid Linkers for Metal–Organic Frameworks-Derived Bifunctional Oxygen Electrocatalysts. [Link]
-
Open Access Pub. Amides | Journal of New Developments in Chemistry. [Link]
-
Wikipedia. Amide. [Link]
-
ACS Publications. Toward Single-Site Functional MaterialsPreparation of Amine-Functionalized Surfaces Exhibiting Site-Isolated Behavior | Chemistry of Materials. [Link]
-
Medium. What Are Amides? Understanding Their Structure, Properties, and Applications. [Link]
-
PNAS. Tuning the reactivity of semiconductor surfaces by functionalization with amines of different basicity. [Link]
-
ResearchGate. List of organic linkers used in the synthesis of MOFs described in this review. [Link]
-
Royal Society of Chemistry. Quest for a highly connected robust porous metal–organic framework on the basis of a bifunctional linear linker and a rare heptanuclear zinc cluster. [Link]
-
PubMed. Self-assembled Bifunctional Surface Mimics an Enzymatic and Templating Protein for the Synthesis of a Metal Oxide Semiconductor. [Link]
-
ACS Publications. Bifunctional MOFs in Heterogeneous Catalysis | ACS Organic & Inorganic Au. [Link]
-
Wikipedia. Cyclohexylamine. [Link]
- Google Patents. EP0280902A1 - Cyclohexane derivative and liquid crystal composition containing the same.
-
ResearchGate. Surface Modification of Polypropylene with Primary Amines by Acrylamide Radiation Grafting and Hofmann's Transposition Reaction | Request PDF. [Link]
-
National Institutes of Health. New Insights into Amino-Functionalization of Magnetic Nanoplatelets with Silanes and Phosphonates - PMC. [Link]
-
National Institutes of Health. Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response - PMC. [Link]
-
ACS Publications. Engineering Bifunctional Oxygen Electrocatalysts in 2D Conjugated Metal–Organic Frameworks: Theoretical Perspectives on Metal–Ligand Synergistic Effects | The Journal of Physical Chemistry Letters. [Link]
-
MDPI. Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review. [Link]
-
Royal Society of Chemistry. . [Link]
-
Royal Society of Chemistry. Rational molecular design of multifunctional self-assembled monolayers for efficient hole selection and buried interface passivation in inverted perovskite solar cells. [Link]
-
Wikipedia. Self-assembled monolayer. [Link]
-
National Institutes of Health. Difluorinated Cyclohexanes: Energetics and Intra‐ and Intermolecular Interactions - PMC. [Link]
-
The Aquila Digital Community. Primary Amine-Functionalized Silicon Surfaces via Click Chemistry with α-Alkynyl-Functionalized Poly(2-aminoethyl methacrylate). [Link]
-
ResearchGate. (PDF) Liquid crystalline cyclohexene and cyclohexane derivatives and the compositions based upon them. [Link]
-
ResearchGate. (PDF) New liquid crystalline cyclohexene and cyclohexane derivatives and compositions based upon them. [Link]
- Google Patents.
-
ACS Publications. Biobased Amines: From Synthesis to Polymers; Present and Future | Chemical Reviews. [Link]
-
National Institutes of Health. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. [Link]
-
MedCrave. Liquid crystalline behavior of polymers: fundamentals, synthesis and characterizations. [Link]
-
PubMed. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]
-
Chemistry LibreTexts. 24.7: Reactions of Amines. [Link]
-
ACS Publications. Mechanistic Model of Amine Hydrochloride Salts Precipitation in a Confined Impinging Jet Reactor | Industrial & Engineering Chemistry Research. [Link]
-
Royal Society of Chemistry. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. [Link]
-
ResearchGate. Chitin Hydrogels Prepared at Various Lithium Chloride/N,N- Dimethylacetamide Solutions by Water Vapor-Induced Phase Inversion. [Link]
- Google Patents. US20200392074A1 - Method for preparing an amine hydrochloride suspension.
-
YouTube. The Science of Self-Assembled Monolayers. [Link]
-
MDPI. Synthesis and Heavy-Metal Sorption Studies of N,N-Dimethylacrylamide-Based Hydrogels. [Link]
-
ResearchGate. Synthesis, Identification and Characterization of N-(4-Aminophenyl) Acetamide Molecule. [Link]
-
National Institutes of Health. Aqueous Synthesis of Poly(ethylene glycol)-amide-Norbornene-Carboxylate for Modular Hydrogel Crosslinking - PMC. [Link]
-
Frontiers. Hydrogels Based on Poly(aspartic acid): Synthesis and Applications. [Link]
-
MDPI. Synthesis and Spectral Characteristics of N-(1-(((2E,4E)-6-(2-Bromophenyl)-3-cyclohexyl-2-(cyclohexylimino)-2,3-dihydro-4H-1,3,5-oxadiazin-4-ylidene)amino)-2,2,2-trichloroethyl)acetamide. [Link]
-
National Institutes of Health. Hydrogels and Nanogels: Pioneering the Future of Advanced Drug Delivery Systems - PMC. [Link]
-
Royal Society of Chemistry. 4-Aminocoumarin derivatives: synthesis and applications. [Link]
Sources
- 1. Amides- Classification, Preparation, Applications and FAQs. [allen.in]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. pnas.org [pnas.org]
- 4. Advances in Amine-Surface Functionalization of Inorganic Adsorbents for Water Treatment and Antimicrobial Activities: A Review [mdpi.com]
- 5. Amide - Wikipedia [en.wikipedia.org]
- 6. New Insights into Amino-Functionalization of Magnetic Nanoplatelets with Silanes and Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. openaccesspub.org [openaccesspub.org]
"step-by-step guide for N-(4-aminocyclohexyl)acetamide hydrochloride purification"
Introduction & Scope
N-(4-aminocyclohexyl)acetamide hydrochloride (CAS: 160357-84-6 for generic; 873537-23-6 for trans) is a critical bifunctional building block in medicinal chemistry. It serves as a core scaffold for urea-based antipsychotics (e.g., Cariprazine analogs) and various kinase inhibitors.
The synthesis—typically the mono-acetylation of 1,4-diaminocyclohexane—yields a complex crude mixture containing:
-
Target: Mono-acetylated amine (mixture of cis and trans isomers).
-
Impurity A: Di-acetylated byproduct (N,N'-(1,4-cyclohexanediyl)bisacetamide).
-
Impurity B: Unreacted 1,4-diaminocyclohexane.
The Challenge:
-
Selectivity: Separating the mono-amine from the di-amine and neutral di-amide.
-
Stereochemistry: The trans-isomer is thermodynamically more stable and pharmacologically preferred due to its linear, rigid conformation which fits specific binding pockets. The cis-isomer (kinked) is often considered an impurity.
This guide provides a self-validating protocol to isolate the target molecule and enrich the trans-isomer to >98% purity using a combined Acid-Base Extraction and Selective Crystallization workflow.
Chemical Properties & Pre-Purification Analysis
| Property | Value / Description |
| Molecular Formula | C₈H₁₆N₂O[1][2] · HCl |
| Molecular Weight | 192.69 g/mol (Salt) |
| Solubility (Free Base) | Soluble in DCM, CHCl₃, Lower Alcohols. Slightly soluble in Water. |
| Solubility (HCl Salt) | Soluble in Water, Methanol. Sparingly soluble in EtOH/IPA. Insoluble in EtOAc, Ether. |
| pKa (Estimated) | ~10.5 (Primary Amine), ~-0.5 (Amide) |
| Target Isomer | Trans-1,4-disubstituted cyclohexane (Diequatorial conformation) |
Pre-Run Check: Before starting, analyze the crude material via ¹H-NMR (DMSO-d₆) .
-
Trans-isomer: The methine proton at position 1 (adjacent to acetamide) typically appears as a triplet of triplets (tt) with large coupling constants (
) due to axial-axial interactions. -
Cis-isomer: The methine proton appears as a broad multiplet or quintet with smaller coupling constants (axial-equatorial).
Detailed Purification Workflow
Phase 1: Chemical Separation (Acid/Base Extraction)
Objective: Remove neutral di-acetylated impurities and water-soluble unreacted diamines.
Rationale: The large pKa difference between the amide (neutral) and the amine (basic) allows for sharp separation.
-
Dissolution: Dissolve the crude reaction residue in 0.5 M HCl (aq) . Ensure pH < 2.
-
Chemistry: The mono-amine and di-amine form water-soluble salts. The di-acetamide remains neutral but may be partially soluble.
-
-
Wash (Removal of Di-acetamide): Extract the acidic aqueous layer 3 times with Dichloromethane (DCM) or Ethyl Acetate .
-
Checkpoint: Discard the organic layer (contains Impurity A). Keep the aqueous layer.
-
-
Basification: Cool the aqueous layer to 0–5°C. Slowly add 10 M NaOH until pH reaches 12–13.
-
Observation: The solution will become cloudy as the free bases precipitate.
-
-
Extraction (Isolation of Mono-amine): Extract the basic aqueous mixture with Chloroform/Isopropanol (3:1) or DCM .
-
Critical Step: Perform multiple extractions (4x). The unreacted 1,4-diaminocyclohexane is highly water-soluble and will largely remain in the aqueous phase, while the N-(4-aminocyclohexyl)acetamide partitions into the organic phase.
-
-
Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to dryness to obtain the Crude Free Base .
Phase 2: Salt Formation & Isomer Enrichment
Objective: Convert to HCl salt and enrich the trans-isomer via lattice energy discrimination.
Rationale: Trans-1,4-disubstituted cyclohexane salts pack more efficiently into crystal lattices than their cis counterparts (which suffer from steric strain in the crystal packing). We utilize a solvent system where the trans-salt is less soluble than the cis-salt.
Solvent System: Ethanol (Absolute) / Ethyl Acetate or Methanol / Acetone .
Protocol:
-
Dissolution: Dissolve the Crude Free Base (from Phase 1) in a minimum volume of warm Absolute Ethanol (approx. 5 mL per gram of base).
-
Note: If the solution is dark, treat with activated charcoal for 15 mins and filter through Celite.
-
-
Acidification: Place the solution in an ice bath. Dropwise add 1.25 M HCl in Ethanol (freshly prepared or commercial) until pH reaches ~2-3 (check with wet pH paper).
-
Observation: A white precipitate (the HCl salt) should begin to form.
-
-
Crystallization (The "Cloud Point" Method):
-
Heat the mixture to gentle reflux to re-dissolve the precipitate.
-
Slowly add Ethyl Acetate (hot) until persistent turbidity is observed.
-
Remove from heat and allow the flask to cool slowly to room temperature undisturbed.
-
Mechanistic Insight: Rapid cooling traps the cis-isomer. Slow cooling allows the thermodynamically stable trans-isomer to crystallize preferentially.
-
-
Final Cooling: Once at room temperature, place the flask in a freezer (-20°C) for 12 hours.
-
Filtration: Filter the crystals under vacuum (Buchner funnel).
-
Wash: Wash the filter cake with cold Acetone/Ethanol (4:1) .
-
Why Acetone? It removes residual surface mother liquor containing the more soluble cis-isomer without dissolving the trans-salt.
-
Visual Workflow (Graphviz)
Caption: Step-by-step purification logic separating chemical impurities (Phase 1) and stereoisomers (Phase 2).
Quality Control & Troubleshooting
QC Specifications
| Test | Method | Acceptance Criteria |
| Purity | HPLC (C18, 0.1% TFA Water/MeCN) | > 98.0% Area |
| Identity | ¹H-NMR (D₂O or DMSO-d₆) | Conforms to structure |
| Stereochemistry | ¹H-NMR (Methine coupling) | Trans characteristic |
| Chloride Content | Argentometric Titration | 18.0% – 18.8% (Theoretical: 18.4%) |
Troubleshooting Guide
-
Problem: Product is an oil or sticky gum, not crystals.
-
Cause: Too much solvent or presence of water/alcohol impurities.[3]
-
Fix: Triturate the oil with anhydrous Diethyl Ether or Acetone to induce nucleation. Scratch the glass surface. Re-dissolve in minimum hot EtOH and repeat.
-
-
Problem: Low Yield.
-
Cause: Product lost in mother liquor due to high solubility.
-
Fix: Cool to -20°C. Add more anti-solvent (EtOAc). Check pH (ensure it is acidic; free base is soluble in organics).
-
-
Problem: Cis isomer still present (>5%).
-
Fix: Recrystallize again using Acetonitrile . The trans-isomer is reported to be selectively isolated from acetonitrile in analogous systems [1].
-
References
-
Google Patents. Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl. (WO2010070368A1). Retrieved from . (Demonstrates acetonitrile efficiency for trans-cyclohexane salt purification).
-
Organic Syntheses. Acetamide Purification Procedures. Coll. Vol. 1, p. 3. Retrieved from . (General amide handling).
-
ChemicalBook. N-(trans-4-Aminocyclohexyl)acetamide Product Properties. Retrieved from .
-
National Institutes of Health (NIH). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines. Retrieved from . (Discusses cis/trans separation challenges).
Sources
Troubleshooting & Optimization
"N-(4-aminocyclohexyl)acetamide hydrochloride stability and degradation issues"
Welcome to the technical support guide for N-(4-aminocyclohexyl)acetamide hydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate potential challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling and stability of N-(4-aminocyclohexyl)acetamide hydrochloride.
Q1: What are the primary chemical stability concerns for N-(4-aminocyclohexyl)acetamide hydrochloride?
A1: The molecule possesses two primary functional groups susceptible to degradation: an acetamide group and a primary aminocyclohexyl group, present as a hydrochloride salt. The main stability concerns are:
-
Hydrolysis: The acetamide (amide) bond is susceptible to cleavage under both acidic and basic conditions, yielding 4-aminocyclohexylamine and acetic acid.[1][2]
-
Oxidation: The primary amine on the cyclohexyl ring can be susceptible to oxidation, which may lead to the formation of various degradation products, including corresponding oximes or N-oxides.[3][4][5]
-
Photodegradation: Exposure to UV or visible light can induce degradation, often through oxidative pathways, potentially causing discoloration and the formation of new impurities.[6][7][8]
-
Thermal Degradation: While generally stable at room temperature, prolonged exposure to high temperatures can accelerate both hydrolysis and oxidation, and may even cause pyrolysis.[9][10][11]
Q2: What are the ideal long-term storage conditions for this compound?
A2: To ensure long-term stability, N-(4-aminocyclohexyl)acetamide hydrochloride should be stored in a cool, dry, and dark environment. Specifically:
-
Temperature: 2-8°C is recommended.
-
Atmosphere: Store under an inert gas (e.g., Argon or Nitrogen) to minimize oxidative degradation.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.[12][13][14] The compound can be deliquescent (absorb moisture from the air), which can accelerate degradation.[14]
Q3: I am preparing an aqueous stock solution. What precautions should I take?
A3: When preparing aqueous solutions, pH is the most critical factor. As a hydrochloride salt of a primary amine, dissolving the compound in neutral water will result in a slightly acidic solution.
-
pH Control: Avoid highly acidic (pH < 3) or alkaline (pH > 8) conditions to prevent rapid hydrolysis of the acetamide group.[2][15] Buffer your solution if the experimental conditions require a specific pH.
-
Solvent Purity: Use high-purity water (e.g., HPLC-grade) and freshly prepared buffers.
-
Storage: If a solution must be stored, it should be kept at 2-8°C for a short duration. For longer-term storage, flash-freeze aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Degassing: To minimize oxidation in solution, consider using degassed solvents.
Part 2: Troubleshooting Guide for Common Experimental Issues
This guide provides a systematic approach to identifying and resolving common stability-related problems encountered during analysis and experimentation.
Workflow: Troubleshooting Unexpected Analytical Results
This diagram outlines the initial steps to take when encountering common analytical issues.
Caption: A logical workflow for troubleshooting common analytical issues.
Q4: My HPLC analysis shows a new, more polar impurity peak that grows over time. What is it likely to be?
A4: The appearance of a more polar impurity is a classic sign of hydrolysis. The amide bond of N-(4-aminocyclohexyl)acetamide is susceptible to cleavage, especially if the sample is exposed to moisture or non-neutral pH conditions.[1][16]
-
Likely Degradant: The primary hydrolysis product would be trans-4-aminocyclohexylamine (formed alongside acetic acid). The primary amine of this degradant is more basic and generally more polar than the parent amide, causing it to elute earlier in typical reverse-phase HPLC methods.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the impurity. The protonated molecular ion ([M+H]+) of trans-4-aminocyclohexylamine would have an m/z corresponding to its molecular weight.
-
Review Sample Preparation: Check the pH of your solutions. Ensure you are using fresh, high-purity solvents. If the sample is a solid, ensure it was stored in a desiccated environment.
-
Optimize HPLC Method: Ensure your HPLC method has sufficient resolving power to separate this new peak from the parent compound and other potential impurities. This is a key aspect of a stability-indicating method.[9][17]
-
Q5: My solid sample has developed a yellow or brown tint. Is it still usable?
A5: A change in color is a strong indicator of chemical degradation and the sample's purity should be considered compromised.
-
Likely Cause: This is often due to oxidation of the primary amine or photodecomposition.[6][18] These reactions can form highly conjugated or polymeric byproducts that absorb visible light, appearing colored.
-
Causality: The primary amine on the cyclohexyl ring is an electron-rich center. In the presence of oxygen (from air) and/or light, it can undergo radical-mediated reactions or form colored charge-transfer complexes.[4][19]
-
Recommended Action: Do not assume the material is pure. You must re-qualify the sample before use.
Q6: I am performing a cell-based assay and my results are not reproducible. Could this be a stability issue?
A6: Absolutely. The complex and aqueous nature of cell culture media can create an environment that accelerates degradation.
-
Underlying Issues:
-
pH of Media: Cell culture media is typically buffered around pH 7.4. While seemingly neutral, this can be sufficient to cause slow hydrolysis over the course of a multi-hour or multi-day experiment.
-
Reactive Components: Media contains a complex mixture of salts, amino acids, and vitamins, some of which could potentially react with your compound.
-
Incubator Conditions: Standard incubator conditions (37°C, high humidity) are ideal for accelerating degradation reactions.[9]
-
-
Self-Validating Protocol:
-
Prepare Fresh: Always prepare the final dilution of your compound in media immediately before adding it to the cells. Do not store the compound in media.
-
Run a Control: Incubate your compound in the cell-free media under the same experimental conditions (time, temperature, CO2). Analyze this "degradation control" sample by HPLC at the end of the experiment to quantify how much of the compound has degraded.
-
Adjust Protocol: If significant degradation (>5-10%) is observed, you may need to shorten the exposure time or add the compound at multiple time points during the experiment.
-
Part 3: Key Degradation Pathways & Mechanisms
Understanding the chemical mechanisms of degradation is crucial for predicting and preventing stability issues.
Caption: The two primary degradation pathways for the target molecule.
Mechanism 1: Hydrolysis of the Acetamide Bond
The amide bond is kinetically stable but thermodynamically prone to hydrolysis. This reaction is catalyzed by either acid or base.[1][2][21]
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[1][15]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, breaking the C-N bond.[2]
Mechanism 2: Oxidation of the Aminocyclohexyl Group
The primary amine is a site of oxidative vulnerability.
-
Auto-oxidation: In the presence of atmospheric oxygen, amines can undergo free-radical mediated oxidation. This process can be accelerated by trace metal ions and light.[18]
-
Photochemical Oxidation: The amine can absorb UV light, leading to an excited state that is more easily oxidized or that can generate reactive oxygen species.[4][7][22] The resulting products can be complex, including N-oxides, imines, or even ring-opened products upon excessive stress.
Part 4: Experimental Protocols & Data
Protocol 1: Forced Degradation Study
A forced degradation (or stress testing) study is essential for identifying likely degradation products and establishing a stability-indicating analytical method.[9][23][24] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[16][25]
Objective: To generate potential degradation products of N-(4-aminocyclohexyl)acetamide hydrochloride under various stress conditions.
Materials:
-
N-(4-aminocyclohexyl)acetamide hydrochloride
-
HPLC-grade Water, Acetonitrile, Methanol
-
1 M HCl, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA and MS detectors
Methodology:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., 50:50 water:acetonitrile).
-
Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 0.1 mg/mL). Analyze immediately (Time 0).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature. Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Thermal Degradation (Solid): Place a small amount of solid compound in an oven at 80°C. Sample at 24, 48, and 72 hours. Prepare solutions for analysis.
-
Thermal Degradation (Solution): Heat the stock solution at 60°C. Sample at 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8][26][27] A dark control sample should be stored under the same conditions but wrapped in aluminum foil.
Data Analysis: Analyze all samples by a reverse-phase HPLC-UV/MS method. Calculate the percentage of degradation and perform mass balance. Identify major degradants by their mass-to-charge ratio.
Data Summary: Typical Forced Degradation Outcomes
| Stress Condition | Typical Parameters | Primary Degradation Pathway | Expected Major Degradant(s) |
| Acid Hydrolysis | 0.1 - 1 M HCl, 60-80°C | Amide Hydrolysis | trans-4-Aminocyclohexylamine |
| Base Hydrolysis | 0.1 - 1 M NaOH, RT-40°C | Amide Hydrolysis | trans-4-Aminocyclohexylamine |
| Oxidation | 3-30% H₂O₂, RT | Amine Oxidation | N-Oxides, various oxidized species |
| Thermal (Solid/Solution) | 80°C | Accelerates other pathways | Mixture, depends on trace moisture/O₂ |
| Photolytic (Solution) | ICH Q1B Conditions | Photo-oxidation | Complex mixture, often colored |
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide? Retrieved from [Link]
-
YouTube. (2023, March 13). Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12|. Retrieved from [Link]
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ACS Publications. (n.d.). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation of mixtures of 1-butanol and n -hexyl amine using (A) Au–MgAl.... Retrieved from [Link]
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Canadian Science Publishing. (n.d.). PRESSURE EFFECT AND MECHANISM IN ACID CATALYSIS: VIII. HYDROLYSIS OF ACETAMIDE AND BENZAMIDE. Retrieved from [Link]
-
RSC Publishing. (2024, March 26). Visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives via [4 + 2] cycloadditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Photochemical oxidations. VII. Photooxidation of cyclohexylamine with oxygen. Retrieved from [Link]
-
SciEngine. (2013, December 10). Oxidation of Cyclohexylamine to Cyclohexanone Oxime Catalyzed by NaY Zeolite Molecular Sieves. Retrieved from [Link]
-
Radboud Repository. (2022, November 4). Aliphatic and Aromatic C–H Bond Oxidation by High-Valent Manganese(IV)-Hydroxo Species. Retrieved from [Link]
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PubChem - NIH. (n.d.). Acetamide. Retrieved from [Link]
-
Venkatesh, D. N. (2022, November 30). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
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Sravani, G. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Acetamide, PA. Retrieved from [Link]
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Singh, R., & Rehman, Z. U. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
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Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. Retrieved from [Link]
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Pharmaceutical Technology. (2026, February 13). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]
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Capot Chemical. (2013, August 21). MSDS of Ethyl trans-2-(4-Aminocyclohexyl)acetate Hydrochloride. Retrieved from [Link]
-
Mullani, N. S., & Nargatti, S. (2021). A Review on Forced Degradation Study. International Journal of Pharmaceutical Sciences and Research, 12(5), 2683-2691. Retrieved from [Link]
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OUCI. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]
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PubChem - NIH. (n.d.). 2-(3-acetylphenoxy)-N-(4-aminocyclohexyl)acetamide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Acetamide on Newcrom R1 HPLC column. Retrieved from [Link]
-
PubMed. (1998). Acetamide degradation by a continuous-fed batch culture of Bacillus sphaericus. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Retrieved from [Link]
-
Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]
-
ResearchGate. (2017, March 31). Degradation Pathway. Retrieved from [Link]
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ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
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SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. Retrieved from [Link]
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University of Kentucky. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved from [Link]
-
Scientific Research Publishing. (2016, January 28). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Retrieved from [Link]
-
ResearchGate. (2025, October 30). Thermal Degradation of Linear Amines for CO2 Capture. Retrieved from [Link]
-
RSC Publishing. (n.d.). Homogeneous gas-phase pyrolysis of acetamide. Retrieved from [Link]
- Google Patents. (n.d.). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
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Technical Support Center: Solvent Effects on N-(4-aminocyclohexyl)acetamide Hydrochloride Reactivity
This technical support guide is designed for researchers, chemists, and drug development professionals working with N-(4-aminocyclohexyl)acetamide hydrochloride. It provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address common issues related to solvent choice and its impact on reaction outcomes. Our goal is to explain the causality behind experimental phenomena, ensuring you can make informed decisions to optimize your synthetic routes.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the structure, reactivity, and handling of N-(4-aminocyclohexyl)acetamide hydrochloride, with a focus on the pivotal role of the solvent.
Q1: What are the key reactive sites on N-(4-aminocyclohexyl)acetamide hydrochloride and how does its salt form impact reactivity?
Answer: N-(4-aminocyclohexyl)acetamide hydrochloride possesses two key functional groups: a primary aliphatic amine and a secondary amide. However, in its commercially available hydrochloride salt form, the primary amine is protonated to form an ammonium chloride salt.
-
Protonated Primary Amine (-NH₃⁺Cl⁻): This is the most critical feature influencing reactivity. The lone pair of electrons on the nitrogen atom is engaged in a bond with a proton (H⁺), rendering it non-nucleophilic. Therefore, the compound in its salt form will not readily participate in reactions requiring a nucleophilic amine, such as acylation or alkylation.[1]
-
Secondary Amide (-NHC(O)CH₃): The amide group is generally stable but can undergo hydrolysis to the corresponding amine and carboxylic acid under strong acidic or basic conditions, particularly with heating.[2] This is typically an undesired side reaction.
For the primary amine to become reactive, it must be converted from its ammonium salt form to the neutral "free base" form (-NH₂) by treatment with a base.[3][4]
Figure 1: Key functional groups of N-(4-aminocyclohexyl)acetamide hydrochloride.
Q2: Why is the choice of solvent so critical for reactions involving this compound?
Answer: The solvent does more than just dissolve reactants; it actively influences the reaction's mechanism, rate, and even equilibrium position by stabilizing or destabilizing reactants, intermediates, and transition states.[5] For N-(4-aminocyclohexyl)acetamide, the solvent's primary role is to modulate the nucleophilicity of the free amine. Solvents are broadly classified based on their polarity and their ability to donate hydrogen bonds, leading to distinct effects.[6][7]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[6] They can form a "cage" of solvent molecules around the amine nucleophile through hydrogen bonding, which stabilizes the lone pair but severely hinders its ability to attack an electrophile.[8][9] This effect drastically reduces the reaction rate for nucleophilic substitution (Sₙ2) type reactions.
-
Polar Aprotic Solvents (e.g., Acetonitrile, DMF, DMSO, Acetone): These solvents have significant polarity to dissolve charged species but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[7][8] They solvate cations well but leave anions and nucleophiles relatively "naked" and highly reactive.[8] Consequently, Sₙ2 reactions are often thousands of times faster in polar aprotic solvents compared to polar protic ones.[8]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and are generally poor at dissolving salts like N-(4-aminocyclohexyl)acetamide hydrochloride.[7] The free base form may show some solubility, but these are typically used only when reactants are uncharged.
Q3: My starting material is the hydrochloride salt. Do I need to convert it to the free base before my reaction?
Answer: Yes, this is almost always a mandatory step. As explained in Q1, the protonated amine (-NH₃⁺) is not nucleophilic. Attempting a reaction, such as acylation with an acid chloride, without first neutralizing the salt will likely result in no reaction.
The conversion can be done in two main ways:
-
Prior Isolation: The salt is dissolved (often in water), a base is added to raise the pH (>10), and the free base is extracted into an organic solvent. The solvent is then dried and evaporated to yield the isolated free base. This is a clean but more labor-intensive method.
-
In Situ Neutralization: A base is added directly to a slurry or solution of the hydrochloride salt in the chosen reaction solvent. A common choice is a tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), which will not compete as a nucleophile. The resulting ammonium salt byproduct (e.g., triethylammonium chloride) may precipitate or remain in solution. This method is often more convenient.[10]
Q4: How does solvent polarity specifically affect the reactivity of the primary amine (once converted to the free base)?
Answer: The effect of the solvent on the nucleophilicity of the free amine is one of the most critical factors determining the success of your reaction. The following table summarizes these effects.
| Solvent Class | Examples | Dielectric Constant (ε) | Key Interaction with Amine | Effect on Nucleophilicity | Recommended For |
| Polar Protic | Water, Methanol, Ethanol | High (>20) | Strong hydrogen bonding ("caging") stabilizes the amine's lone pair.[8][9] | Significantly Decreased | Sₙ1 reactions; dissolving the starting salt. Generally poor for Sₙ2 reactions. |
| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | High (>20) | Dipole-dipole interactions. Does not hydrogen bond with the amine.[8] | Significantly Increased | Sₙ2 reactions (e.g., acylations, alkylations) are strongly favored.[6] |
| Nonpolar | Toluene, Hexane, Dichloromethane (DCM) | Low (<10) | Weak van der Waals forces. | Moderately High | Reactions where all components are soluble. DCM is a common choice for acylations.[11] |
Data sourced from multiple references.[12][13][14]
Q5: Can the solvent affect the cis/trans isomer ratio of my product?
Answer: Yes, it is possible. While the starting material may be a specific isomer (or a mix), the solvent can influence the stereochemical outcome of certain reactions. In a study on the related compound N-(4-hydroxycyclohexyl)-acetamide, it was found that increasing the polarity of the solvent favored the formation of the trans-isomer.[15][16] This is because polar solvents can play a crucial role in stabilizing intermediates or transition states that lead to the thermodynamically more stable trans product.[16] If the stereochemistry of your final product is critical, you may need to screen different solvents, as a more polar environment could potentially increase the proportion of the trans isomer.
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and solving common problems encountered during reactions with N-(4-aminocyclohexyl)acetamide hydrochloride.
Problem 1: Low or No Reaction Conversion
-
Symptom: Analysis of the crude reaction mixture (e.g., by TLC, LC-MS, or NMR) shows predominantly unreacted starting material.
-
Causality Analysis & Solution Workflow:
Figure 2: Troubleshooting workflow for low reaction conversion.
Problem 2: Unexpected Side Products are Observed
-
Symptom: TLC shows multiple spots that are not the starting material or the desired product. LC-MS analysis reveals unexpected masses.
-
Possible Causes & Solutions:
-
Cause A: Hydrolysis of the Acetamide Group.
-
Diagnosis: This is likely if your reaction is run in water or protic solvents, especially with strong acid or base at elevated temperatures. You may see a mass corresponding to 4-aminocyclohexylamine.
-
Solution: Avoid harsh pH conditions and high temperatures. If a base is needed for neutralization, use a hindered organic base (DIPEA) rather than a strong inorganic base (NaOH, KOH) unless hydrolysis is intended. Keep reaction temperatures as low as feasible.[2]
-
-
Cause B: Di-acylation or Di-alkylation.
-
Diagnosis: If your reaction involves acylating or alkylating the primary amine, it's possible the newly formed secondary amine reacts again. This is less likely for acylation due to the reduced nucleophilicity of the resulting amide, but possible under forcing conditions.
-
Solution: Use a controlled stoichiometry of your electrophile (typically 1.0-1.2 equivalents). Add the electrophile slowly to the solution of the amine at a reduced temperature (e.g., 0 °C) to control the reaction rate and selectivity.
-
-
Problem 3: Poor Product Yield After Workup
-
Symptom: The reaction appears to have gone to completion by in-process analysis (TLC/LC-MS), but the mass of the isolated product is very low.
-
Possible Causes & Solutions:
-
Cause A: Product Lost to the Aqueous Layer.
-
Diagnosis: Your product is likely a basic amine, which can become protonated and water-soluble if the aqueous layer is neutral or acidic during extraction. This is a very common issue.[4][17]
-
Solution: During aqueous workup, ensure the pH of the aqueous layer is basic (pH > 10) before extracting with an organic solvent.[4] Use a 1M NaOH or saturated NaHCO₃ solution. This ensures your product is in its neutral, more organic-soluble free base form. If your product is highly polar, you may need to perform multiple extractions (3-5 times) or use a more polar extraction solvent like ethyl acetate.
-
-
Cause B: Product is Insoluble and Lost During Filtration.
-
Diagnosis: If a salt byproduct (e.g., triethylammonium chloride from in situ neutralization) is filtered off, your product might co-precipitate if it has poor solubility in the reaction solvent.
-
Solution: Before filtering any solids from your crude reaction mixture, take a TLC or LC-MS sample of the solid suspended in a suitable solvent to check if it contains your product.[17] If it does, you may need to modify the workup procedure to keep the product in solution, perhaps by adding a co-solvent or performing a liquid-liquid extraction instead of filtration.
-
-
Section 3: Key Experimental Protocols
Protocol 1: General Procedure for In Situ Neutralization and Acylation
This protocol describes a general method for acylating the primary amine using an acid chloride in a polar aprotic solvent.
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add N-(4-aminocyclohexyl)acetamide hydrochloride (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous polar aprotic solvent (e.g., Acetonitrile or Dichloromethane, approx. 0.1 M concentration). Stir to form a suspension.
-
Neutralization: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or N,N-diisopropylethylamine (DIPEA, 1.2 eq), dropwise. Stir the mixture at room temperature for 30 minutes. The suspension may become more homogeneous or a fine precipitate of the ammonium salt may form.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Acylation: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[18]
Protocol 2: General Aqueous Workup for a Basic Amine Product
This protocol ensures efficient extraction of a basic product from the reaction mixture.
-
Quench: If the reaction is sensitive to water, slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any remaining reactive reagents.
-
Solvent Removal (Optional): If your reaction solvent is water-miscible (e.g., Acetonitrile, DMF, DMSO), remove it under reduced pressure. Re-dissolve the residue in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Basification: Add a 1M solution of Sodium Hydroxide (NaOH) or a saturated solution of Sodium Bicarbonate (NaHCO₃) to the mixture. Check the pH of the aqueous layer with pH paper to ensure it is >10.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh organic solvent.
-
Washing: Combine the organic layers and wash with a saturated solution of Sodium Chloride (brine) to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
References
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Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31). PDF. [Link]
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The Organic Chemistry Tutor. (2022, June 7). Protic and Aprotic solvents - and the reaction speed [Video]. YouTube. [Link]
-
Comptes Rendus de l'Académie des Sciences. acetamide cis-trans epimerization. [Link]
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Orango. (2025, May 12). Protic vs. Aprotic Solvents: Difference in Organic Chemistry. [Link]
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Chemistry LibreTexts. (2020, May 30). 22.7: Amide Chemistry. [Link]
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Gore, R. P., et al. (2011). A review on various aspects of N-acylation reaction. Der Pharma Chemica, 3(3), 409-421. [Link]
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Yang, Z., et al. (2013). A theoretical and experimental study on mechanism of N-(4-hydroxycyclohexyl)-acetamide cis-trans epimerization. Comptes Rendus Chimie, 16(6), 557-563. [Link]
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Organic Chemistry Portal. Acetamides. [Link]
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National Center for Biotechnology Information. 2-(3-acetylphenoxy)-N-(4-aminocyclohexyl)acetamide. PubChem Compound Summary. [Link]
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Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]
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Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
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Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. [Link]
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Gottlieb, H. E., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]
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Ranu, B. C., et al. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5, 44-46. [Link]
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ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. [Link]
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Czerwińska, E., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 26(14), 4125. [Link]
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Explain Everything. (2020, April 19). Conversion of Amines to Amine Salts [Video]. YouTube. [Link]
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National Institute of Standards and Technology. Solubility of N-[4-(aminosulfonyl)phenyl]acetamide in Water. [Link]
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Sciencemadness.org. (2008, August 24). Converting to the hydrochloric salt for storage?. [Link]
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Liler, M. (1972). Solvent effects on the amidic bond. 1H nuclear magnetic resonance study of acetamide and N-methylacetamide. Journal of the Chemical Society, Faraday Transactions 2, 68, 1430-1438. [Link]
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Crysdot. N-(trans-4-Aminocyclohexyl)acetamide hydrochloride. [Link]
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Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
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University of Greifswald. (2020, December 21). Combining ketoreductase and amine transaminase for 4- aminocyclohexanol synthesis. [Link]
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University of Rochester, Department of Chemistry. Solvents and Polarity. [Link]
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Quickcompany. Process For The Preparation Of Trans 4 Aminocyclohexyl Acetic Acid. [Link]
- Google Patents. (2010). WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
Catalán, J., et al. (2007). Effects of the 3- and 4-methoxy and acetamide substituents and solvent environment on the electronic properties of N-substituted 1,8-naphthalimide derivatives. The Journal of Physical Chemistry A, 111(43), 11001-11010. [Link]
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ResearchGate. (2023, November 8). Analytical Chemistry Techniques for Monitoring Pharmaceutical Drug Metabolism in Patients. [Link]
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Validation & Comparative
Strategic Guide: N-(4-aminocyclohexyl)acetamide HCl vs. Transient Amine Protection Strategies
Executive Summary
N-(4-aminocyclohexyl)acetamide hydrochloride represents a specialized class of "pre-desymmetrized" building blocks. Unlike standard amine protecting groups (Boc, Fmoc, Cbz) which are designed for temporary masking and easy removal, the acetamide (N-acetyl) moiety in this compound serves a dual purpose: it acts as an ultra-stable orthogonal mask during synthesis and often constitutes a permanent structural motif in the final pharmacophore.
This guide compares the strategic utility of using this mono-functionalized scaffold against the traditional approach of starting with 1,4-diaminocyclohexane and applying transient protecting groups.
Key Takeaway: Choose N-(4-aminocyclohexyl)acetamide when the final target requires a permanent amide cap or when the synthesis demands conditions too harsh for carbamate-based (Boc/Fmoc) protection.
Technical Profile & Stereochemistry
The Compound
-
Chemical Name: N-(4-aminocyclohexyl)acetamide hydrochloride[1]
-
Role: Desymmetrized Linker / Scaffold
-
Stereochemistry: Critical. The cyclohexane ring allows for cis and trans isomers. The trans isomer is thermodynamically more stable and generally preferred in medicinal chemistry (e.g., Cariprazine derivatives) for its rigid linear geometry.
-
Stability: The acetamide group is resistant to conditions that cleave Boc (TFA), Fmoc (Piperidine), and Cbz (Hydrogenolysis).
The "Desymmetrization" Problem
Synthesizing this molecule from 1,4-diaminocyclohexane is chemically inefficient due to statistical product distribution.
-
Reaction: Diamine + 1 eq. Acetic Anhydride
Mixture. -
Result: ~25% Di-acetyl (waste), ~50% Mono-acetyl (desired), ~25% Unreacted (waste).
-
Advantage: Purchasing the purified N-(4-aminocyclohexyl)acetamide HCl salt eliminates this low-yielding step and the difficult chromatographic separation of amines.
Strategic Comparison: Acetyl vs. Standard Protecting Groups
This section compares the Acetamide (Ac) moiety found in the subject compound against Boc and Fmoc strategies for cyclohexane diamine linkers.
Stability Matrix
| Feature | Acetamide (Ac) (Subject Compound) | Boc (tert-Butyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Primary Role | Permanent Motif / Ultra-stable Mask | Temporary Protection (Acid Labile) | Temporary Protection (Base Labile) |
| Deprotection | Difficult: 6M HCl reflux or Enzymatic | Easy: TFA / HCl in Dioxane | Easy: 20% Piperidine in DMF |
| Acid Stability | Excellent (Survives neat TFA) | Poor (Cleaves rapidly) | Excellent |
| Base Stability | Excellent (Survives Piperidine/TEA) | Excellent | Poor (Cleaves rapidly) |
| Hydrogenolysis | Stable | Stable | Stable (mostly) |
| Atom Economy | High (Small group) | Low (Large leaving group) | Very Low (Large fluorene group) |
Decision Logic: When to use which?
-
Use N-(4-aminocyclohexyl)acetamide if:
-
Your final drug candidate contains an N-acetyl group (common for improving metabolic stability).
-
You need to perform reactions that would destroy both Boc and Fmoc (e.g., harsh acidic and basic steps in sequence).
-
You want to avoid the purification penalty of desymmetrizing 1,4-diaminocyclohexane yourself.
-
-
Use Mono-Boc-1,4-diaminocyclohexane if:
-
You need a free primary amine at both ends of the linker in the final step.
-
The acetyl group would be a "dead end" that is too hard to remove without degrading the rest of the molecule.
-
Visualizing the Strategy
The following diagrams illustrate the decision pathways and orthogonal stability.
Diagram: The "Make vs. Buy" & Desymmetrization Logic
Caption: Decision tree for selecting pre-acetylated linkers vs. transient Boc protection based on final target structure.
Diagram: Orthogonality Map
Caption: Orthogonality map showing the superior stability of the Acetamide group compared to Boc and Fmoc.
Experimental Protocols
Protocol A: Coupling N-(4-aminocyclohexyl)acetamide HCl
Use this protocol to introduce the linker into a carboxylic acid containing scaffold.
Reagents:
-
Carboxylic Acid Substrate (1.0 eq)
-
N-(4-aminocyclohexyl)acetamide HCl (1.1 eq)[1]
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
DMF (anhydrous)
Steps:
-
Activation: Dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes at Room Temperature (RT) to activate the acid.
-
Neutralization: Add DIPEA to the reaction mixture. Note: Ensure enough base is added to neutralize the HCl salt of the amine.
-
Addition: Add solid N-(4-aminocyclohexyl)acetamide HCl.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/HATU byproducts), saturated NaHCO3, and brine.
-
Result: The product now contains the cyclohexane linker with the distal amine already "capped" as an acetamide. No further deprotection is needed.
Protocol B: The "Alternative" (Desymmetrization of Diamine)
Use this only if you MUST have a free amine at the end.
Reagents:
-
1,4-Diaminocyclohexane (10.0 eq) - Large excess required to prevent di-protection.
-
Boc-Anhydride (1.0 eq)
-
DCM / Methanol
Steps:
-
Dissolve diamine (10 eq) in DCM.
-
Add Boc2O (1 eq) dropwise over 1 hour at 0°C.
-
Critical Purification: The reaction will yield a mixture. You must perform an aqueous workup where the di-Boc product stays in the organic layer, and the mono-Boc product (and excess diamine) stays in the aqueous layer at low pH.
-
Extraction: Adjust aqueous layer pH to ~10 and extract repeatedly with CHCl3/IPA (3:1) to recover the Mono-Boc amine.
-
Yield: Typically 40–50% after tedious extraction. Contrast this with the 100% usability of the commercial Acetamide salt.
References
- Greene, T. W., & Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience. (Defines stability profiles of Acetyl vs Boc/Fmoc).
-
ChemicalBook. Trans-1,4-Diaminocyclohexane synthesis and desymmetrization strategies. Link
-
National Institutes of Health (NIH) / PubChem. Compound Summary: N-(4-aminocyclohexyl)acetamide. Link
- Agami, C., et al. "Desymmetrization of 1,4-disubstituted cyclohexanes." Tetrahedron: Asymmetry, 2002. (Discusses the statistical difficulty of mono-protecting symmetric diamines).
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009. (Comprehensive review on orthogonality of protecting groups). Link
Sources
"cost-benefit analysis of using N-(4-aminocyclohexyl)acetamide hydrochloride in synthesis"
An In-Depth Cost-Benefit Analysis of Using N-(4-aminocyclohexyl)acetamide hydrochloride in Complex Synthesis
Executive Summary
In the landscape of pharmaceutical and materials science research, the choice of synthetic building blocks is a critical decision point, balancing reagent cost, process efficiency, and final product purity. This guide provides a comprehensive cost-benefit analysis of utilizing N-(4-aminocyclohexyl)acetamide hydrochloride, a pre-functionalized building block, for introducing a diamide cyclohexyl linker. We compare a direct, single-step coupling strategy using this reagent against a multi-step, ground-up approach starting from the bulk chemical, trans-1,4-diaminocyclohexane. Our analysis reveals that while the initial procurement cost of N-(4-aminocyclohexyl)acetamide hydrochloride is significantly higher, its use streamlines the synthetic workflow, reduces step-count, and minimizes complex purification challenges, offering substantial benefits in time-sensitive research and high-throughput screening environments. Conversely, for large-scale manufacturing where raw material costs are paramount, the multi-step pathway from a cheaper starting material, despite its complexity, presents a more economically viable route.
Introduction: The Strategic Role of Linker Building Blocks
N-(4-aminocyclohexyl)acetamide is a bifunctional molecule featuring a primary amine and a secondary acetamide, built upon a rigid cyclohexyl scaffold. It is typically supplied as a hydrochloride salt to enhance stability and shelf-life. Its primary application is in medicinal chemistry and materials science as a linker, connecting two molecular entities while providing specific spacing and conformational rigidity. The key synthetic challenge this reagent aims to solve is the selective functionalization of a diamine. This guide evaluates the central question: is it more efficient to use this high-cost, pre-differentiated building block, or to perform the differentiation in-house starting from a simple, inexpensive diamine?
Physicochemical Properties and Handling
N-(4-aminocyclohexyl)acetamide hydrochloride is a stable, crystalline solid. The presence of the hydrochloride salt renders the primary amine non-nucleophilic and improves solubility in polar solvents.
Expert Insight: The hydrochloride form is a double-edged sword. While it protects the amine during storage, it necessitates the use of a non-nucleophilic base during reaction to unmask the free amine for nucleophilic attack. The choice of base is critical; stoichiometric amounts of a hindered tertiary amine like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are required to prevent competitive reactions.
| Property | Value |
| Chemical Formula | C₈H₁₇ClN₂O |
| Molecular Weight | 192.69 g/mol |
| Form | Solid |
| Key Feature | Hydrochloride salt of a mono-acetylated diamine |
| Handling | Standard laboratory precautions for irritants should be observed.[1][2] |
Comparative Synthetic Strategies: A Head-to-Head Analysis
We will compare two distinct strategies to synthesize a target molecule, Target-C(=O)-NH-cyclohexyl-NH-C(=O)CH₃ , where "Target" represents an arbitrary carboxylic acid-bearing molecule of interest.
Strategy A: Direct Coupling with N-(4-aminocyclohexyl)acetamide HCl
This approach leverages the pre-functionalized nature of the building block in a single, convergent coupling step.
-
Setup: To a stirred solution of the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M), add a peptide coupling reagent such as HATU (1.1 eq) or EDC (1.2 eq) along with an activator like HOBt (1.2 eq).[3][4][5]
-
Activation: Stir the mixture at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: In a separate flask, dissolve N-(trans-4-Aminocyclohexyl)acetamide hydrochloride (1.1 eq) in DMF and add DIPEA (2.5 eq) to neutralize the hydrochloride salt and provide a basic environment.
-
Coupling: Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is then purified by flash column chromatography on silica gel.
Caption: Workflow for Direct Amide Coupling (Strategy A).
Strategy B: Multi-Step Synthesis from trans-1,4-Diaminocyclohexane
This strategy begins with an inexpensive, symmetrical diamine and requires a protection/deprotection sequence to achieve selective functionalization.
-
Step 1: Mono-Boc Protection
-
Dissolve trans-1,4-diaminocyclohexane (1.0 eq) in a suitable solvent like Dichloromethane (DCM).
-
Cool the solution to 0°C and slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq to favor mono-protection) in DCM.[6]
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Purify the resulting mixture of unprotected, mono-protected, and di-protected diamine by column chromatography to isolate pure tert-butyl (trans-4-aminocyclohexyl)carbamate. This purification is often the most challenging step of the sequence. A facile method involving sequential HCl and Boc₂O addition can improve selectivity.[7]
-
-
Step 2: Amide Coupling
-
Perform an amide coupling as described in Strategy A, using the purified mono-Boc protected amine (1.1 eq) and the target carboxylic acid (1.0 eq). The product of this step is the fully protected intermediate: Target-C(=O)-NH-cyclohexyl-NH-Boc .
-
-
Step 3: Boc Deprotection
-
Dissolve the protected intermediate from Step 2 in DCM or 1,4-dioxane.
-
Add an excess of a strong acid, typically 4M HCl in dioxane or Trifluoroacetic acid (TFA).[6]
-
Stir at room temperature for 1-4 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Remove the solvent and excess acid under reduced pressure to yield the amine salt: Target-C(=O)-NH-cyclohexyl-NH₂ * HCl .
-
-
Step 4: N-Acetylation
-
Dissolve the amine salt from Step 3 in DCM and add a base (e.g., DIPEA, 3.0 eq).
-
Cool to 0°C and add acetyl chloride (1.2 eq) dropwise.
-
Stir for 1-3 hours, then perform a standard aqueous workup and purify by column chromatography to yield the final product.
-
Quantitative Cost-Benefit Analysis
The choice between these strategies hinges on a trade-off between time, labor, and material costs.
| Metric | Strategy A: Direct Coupling | Strategy B: Multi-Step Synthesis | Justification & Causality |
| Starting Material Cost | Very High | Very Low | N-(trans-4-Aminocyclohexyl)acetamide HCl costs ~$548/g. trans-1,4-Diaminocyclohexane is a bulk chemical costing orders of magnitude less. |
| Number of Synthetic Steps | 1 | 4 (Protection, Coupling, Deprotection, Acetylation) | A convergent approach is inherently more efficient in terms of step count. |
| Overall Process Time | ~1 day | ~4-5 days | Includes reaction times, workups, and purifications for each step. The mono-protection purification is a significant time sink. |
| Typical Overall Yield | ~70-90% | ~30-50% | Cumulative yield losses over four steps significantly impact overall efficiency. A 80% yield on each of the four steps results in a 41% overall yield. |
| Reagent & Solvent Cost | Moderate | High | Strategy B requires costly Boc₂O, strong acids (TFA/HCl in dioxane), and significantly more solvent and silica gel for multiple chromatographic purifications. |
| Labor & FTE Cost | Low | High | Fewer steps and simpler purification translate directly to lower labor costs, a critical factor in R&D settings. |
| Scalability | Challenging (Cost) | Favorable (Cost) | The high cost of the starting material makes Strategy A prohibitive for large-scale synthesis. Strategy B, despite its complexity, is more amenable to scale-up due to low-cost starting materials. |
| Green Chemistry Profile | Better (Atom Economy) | Poorer (Atom Economy) | Strategy A has better atom economy and generates less waste from protecting groups and multiple purifications.[8] |
Decision Logic and Recommendations
The optimal strategy is highly dependent on the project's goals and scale.
Caption: Decision framework for choosing the optimal synthetic route.
Recommendations:
-
For Discovery Chemistry & High-Throughput Screening: Strategy A is unequivocally superior. The premium paid for the advanced building block is justified by the rapid access to final compounds, enabling faster generation of structure-activity relationship (SAR) data.
-
For Process Development & Scale-Up Campaigns: Strategy B is the more pragmatic choice. The high cost of N-(4-aminocyclohexyl)acetamide hydrochloride makes large-scale synthesis economically unfeasible. The investment in process development to optimize the multi-step sequence is necessary to control the cost of goods for the final product.
-
For Mid-Scale (10-100g) Synthesis: The decision is more nuanced. A thorough cost analysis, factoring in local labor costs (FTE rates) and the project's urgency, must be conducted. If the final compound is of high value, the time saved by Strategy A might still provide a net benefit.
References
- Cayman Chemical. (2025).
-
Wikipedia. Reductive amination. Available from: [Link].
-
Crysdot. N-(trans-4-Aminocyclohexyl)acetamide hydrochloride. Available from: [Link].
- Courvoisier-Dezord, E. et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. Molecules.
- PMC. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
-
CORE. Catalytic Approaches to the Synthesis of Amide Bonds. Available from: [Link].
-
The Organic Chemistry Tutor. (2022). Reductive Amination & Amide Synthesis (IOC 40). Available from: [Link]...
-
Department of Science and Technology. (2024). A new sustainable, efficient amide synthesis process can streamline drug production & reduce costs. Available from: [Link].
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Available from: [Link].
-
PENTA. (2023). Acetamide - SAFETY DATA SHEET. Available from: [Link].
- PMC. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes.
- Google Patents. WO2010070368A1 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester hcl.
-
Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity. Available from: [Link].
- Google Patents. CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone.
-
Journal of the American Chemical Society. (2025). Direct Synthesis of Amide-Linked COFs via Ester-Amine Exchange Reaction. Available from: [Link].
-
MDPI. (2024). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available from: [Link].
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link].
-
Royal Society of Chemistry. (2023). Biocatalytic amide bond formation. Available from: [Link].
-
PMC. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Available from: [Link]...
- Google Patents. CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate.
-
Organic Chemistry Portal. Acetamides. Available from: [Link].
-
PubChem. N-(4-Oxocyclohexyl)acetamide. Available from: [Link].
- Chemistry Stack Exchange. (2025). Failure of selective Nα-Boc protection of diamino acids based on pKa difference.
-
ResearchGate. (2025). Selective Mono‐BOC Protection of Diamines. Available from: [Link].
- TARA. (2010). Accepted Manuscript.
-
PubChem. Acetamide. Available from: [Link].
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Synthesis [fishersci.dk]
- 5. growingscience.com [growingscience.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
